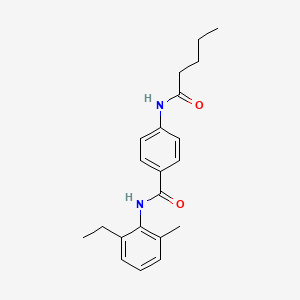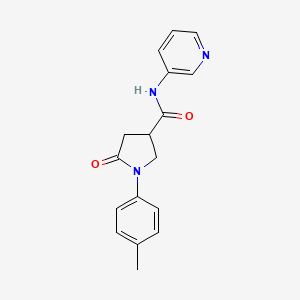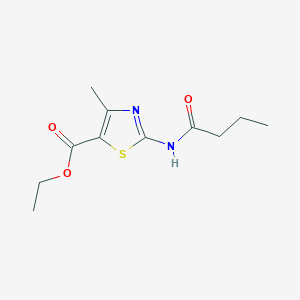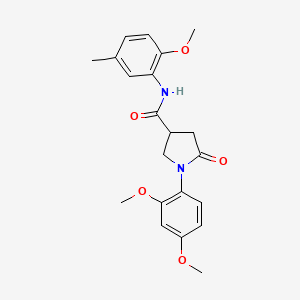![molecular formula C21H25NO5S B11166045 4,8,8-trimethyl-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B11166045.png)
4,8,8-trimethyl-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,8-trimethyl-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,8-trimethyl-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4,8,8-trimethyl-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles can replace specific functional groups in the compound under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4,8,8-trimethyl-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s potential therapeutic applications are explored, including its use in drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4,8,8-trimethyl-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyranochromenes and their derivatives, such as:
- 5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl acetic acid
- 2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
What sets 4,8,8-trimethyl-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiomorpholine moiety, in particular, may enhance its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C21H25NO5S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4,8,8-trimethyl-5-(2-oxo-2-thiomorpholin-4-ylethoxy)-9,10-dihydropyrano[2,3-h]chromen-2-one |
InChI |
InChI=1S/C21H25NO5S/c1-13-10-18(24)26-20-14-4-5-21(2,3)27-15(14)11-16(19(13)20)25-12-17(23)22-6-8-28-9-7-22/h10-11H,4-9,12H2,1-3H3 |
InChI Key |
RSGYCJMFXYSTSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)N4CCSCC4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11165973.png)
![4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11165979.png)
![ethyl 4-{N-[(5,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11165986.png)
![7-[2-(4-chlorophenyl)-2-oxo-1-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11165989.png)


![6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11166005.png)
![1-(3-chloro-4-methylphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166018.png)
![4-fluoro-N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}-1-benzenesulfonamide](/img/structure/B11166023.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11166026.png)
![N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11166029.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B11166040.png)
